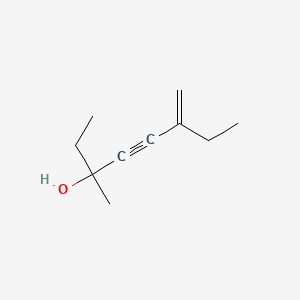
Phosphorane, triphenyl(3-phenyl-2-propenylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to five substituents, forming a trigonal bipyramidal structure. Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is particularly notable for its role in the Wittig reaction, a widely used method in organic synthesis for the preparation of alkenes from aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium . The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base to yield the phosphorane.
Industrial Production Methods
Industrial production of phosphoranes typically involves similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valued in organic synthesis due to its ability to form carbon-carbon double bonds with high selectivity.
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, triphenyl(3-phenyl-2-propenylidene)- are alkenes and triphenylphosphine oxide .
Applications De Recherche Scientifique
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- has a wide range of applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of complex organic molecules, particularly in the formation of alkenes.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of polymer-supported phosphines and other advanced materials.
Mécanisme D'action
The mechanism of action of phosphorane, triphenyl(3-phenyl-2-propenylidene)- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide . The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- can be compared with other phosphoranes such as:
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of the 3-phenyl-2-propenylidene group.
Ethylidenetriphenylphosphorane: Contains an ethylidene group, used in similar Wittig reactions but with different reactivity and selectivity profiles.
Phosphorane, triphenyl(3-phenyl-2-propenylidene)- is unique due to its specific substituent, which can influence the reactivity and selectivity of the Wittig reaction, making it suitable for the synthesis of specific alkenes .
Propriétés
Numéro CAS |
41429-69-0 |
|---|---|
Formule moléculaire |
C27H23P |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
cinnamylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C27H23P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-23H |
Clé InChI |
QXPUWZZNZFHMSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


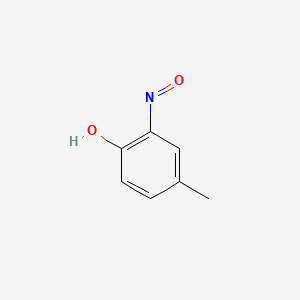
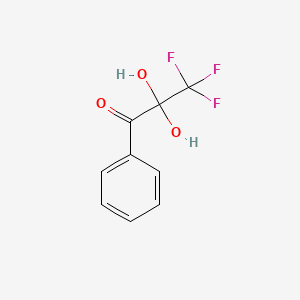
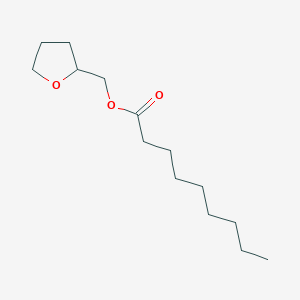
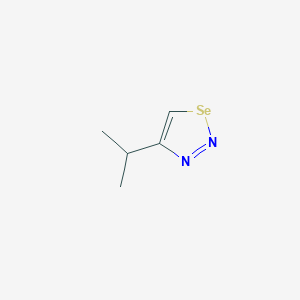
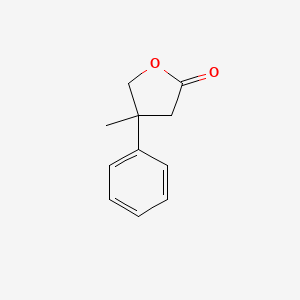


![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)




![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)
